

Technical Support Center: Passivation of Defects in Perovskite Films Using Thiocyanate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Cesium thiocyanate

Cat. No.: B1260155

[Get Quote](#)

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the passivation of defects in perovskite films using thiocyanate-based additives.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of thiocyanate in perovskite solar cells?

A1: Thiocyanate (SCN^-) acts as a pseudohalide additive to passivate defects within the perovskite film. Its incorporation can lead to improved film quality, enhanced charge carrier lifetime, and ultimately, higher power conversion efficiency (PCE) and stability of the solar cell devices.^{[1][2][3]} The ionic radius of SCN^- is similar to that of iodide (I^-), allowing it to occupy iodide vacancies and suppress ion migration, a key degradation pathway in perovskite solar cells.^{[1][4]}

Q2: What are the common thiocyanate-based additives used for perovskite passivation?

A2: Several thiocyanate-containing compounds are used, including ammonium thiocyanate (NH_4SCN), lead(II) thiocyanate ($\text{Pb}(\text{SCN})_2$), tin(II) thiocyanate ($\text{Sn}(\text{SCN})_2$), sodium thiocyanate (NaSCN), and potassium thiocyanate (KSCN).^{[2][5][6][7]} The choice of cation (e.g., NH_4^+ , Pb^{2+} , Na^+) can also influence the passivation effect and film morphology.

Q3: How does thiocyanate incorporation affect the morphology of the perovskite film?

A3: Thiocyanate additives generally lead to improved perovskite film morphology, characterized by larger grain sizes and reduced grain boundaries.[1][4][6] This is attributed to the interaction of SCN⁻ with the lead or tin precursors, which can modulate the crystallization process of the perovskite film.[2]

Q4: Can thiocyanate passivation improve the stability of perovskite solar cells?

A4: Yes, thiocyanate passivation has been shown to significantly enhance the operational stability of perovskite solar cells under various stress conditions, including humidity, thermal stress, and continuous illumination.[1][2][5] This is primarily due to the suppression of ion migration and the reduction of defect sites that can act as centers for degradation.

Q5: Are there any potential negative effects of using thiocyanate additives?

A5: While generally beneficial, the use of certain thiocyanate additives can have drawbacks. For instance, the addition of Pb(SCN)₂ can sometimes lead to the formation of excess lead iodide (PbI₂), which can be detrimental to device performance if not controlled.[6] The concentration of the thiocyanate additive is a critical parameter that needs to be optimized to avoid such issues.

Troubleshooting Guide

Issue	Possible Cause(s)	Suggested Solution(s)
Low Power Conversion Efficiency (PCE) after adding thiocyanate	<ul style="list-style-type: none">- Non-optimal concentration of the thiocyanate additive.- Formation of secondary phases (e.g., excess PbI_2).^[6]- Incomplete dissolution of the thiocyanate additive in the precursor solution.	<ul style="list-style-type: none">- Systematically vary the molar concentration of the thiocyanate additive (e.g., from 0.5 mol% to 5 mol%) to find the optimal loading.- Use characterization techniques like XRD to check for the presence of unwanted phases.- Ensure the thiocyanate additive is fully dissolved in the precursor solvent, potentially with gentle heating or sonication.
Poor film morphology (e.g., small grains, pinholes)	<ul style="list-style-type: none">- Inappropriate annealing temperature or time.- Incompatible solvent system for the thiocyanate additive.	<ul style="list-style-type: none">- Optimize the annealing temperature and duration for the perovskite film containing the thiocyanate additive.- Ensure the solvent used for the precursor solution can fully dissolve both the perovskite precursors and the thiocyanate additive.
Increased hysteresis in J-V curves	<ul style="list-style-type: none">- Unpassivated defects still present at the interfaces or grain boundaries.- Ion migration not fully suppressed.	<ul style="list-style-type: none">- Combine thiocyanate bulk passivation with a surface passivation treatment.- Experiment with different thiocyanate salts (e.g., NH_4SCN vs. $Pb(SCN)_2$) as the cation can also play a role in defect passivation.
Device instability under continuous illumination	<ul style="list-style-type: none">- Halide phase segregation in wide-bandgap perovskites.^[1][4]- Incomplete passivation of deep-level defects.	<ul style="list-style-type: none">- Incorporate thiocyanate to form a mixed I/Br/SCN alloy, which has been shown to retard halide phase

segregation.[1][4]- Combine thiocyanate with other passivating agents that target different types of defects.

Quantitative Data Summary

The following tables summarize the impact of different thiocyanate additives on the performance of perovskite solar cells as reported in the literature.

Table 1: Effect of Thiocyanate Additives on Perovskite Solar Cell Performance

Perovskite Composition	Thiocyanate Additive	Additive Concentration	Key Performance Improvement	Reference
FA _{0.8} CS _{0.2} Pb(I _{0.7} Br _{0.3}) ₃	Pb(SCN) ₂	1.0 mol%	Stabilized PCE increased to 17.18%	[6]
Germanium-doped tin halide	Sn(SCN) ₂	Not specified	PCE increased from 10.2% to 12.22%	[5][8]
FAPbI ₃	NH ₄ SCN	30 mol%	Highest PCE of 11.44% with improved moisture stability	[2]
MAPbI ₃	NaSCN	Not specified	PCE enhanced from 18.1% to 19.4%	[7]

Table 2: Impact of Thiocyanate Passivation on Photovoltaic Parameters

Perovskite System	Thiocyanate Additive	V _{oc} (V)	J _{sc} (mA/cm ²)	FF (%)	PCE (%)	Reference
Reference						
Ge-doped Sn-halide	None	0.647	-	-	10.2	[5][8]
Passivated						
Ge-doped Sn-halide	Sn(SCN) ₂	0.716	-	-	12.22	[5][8]
Reference						
FA _{0.8} CS _{0.2} Pb(I _{0.7} Br _{0.3}) ₃	None	-	-	-	13.44 ± 0.48	[6]
Passivated						
FA _{0.8} CS _{0.2} Pb(I _{0.7} Br _{0.3}) ₃	Pb(SCN) ₂ (1.0 mol%)	-	-	-	17.68 ± 0.36	[6]

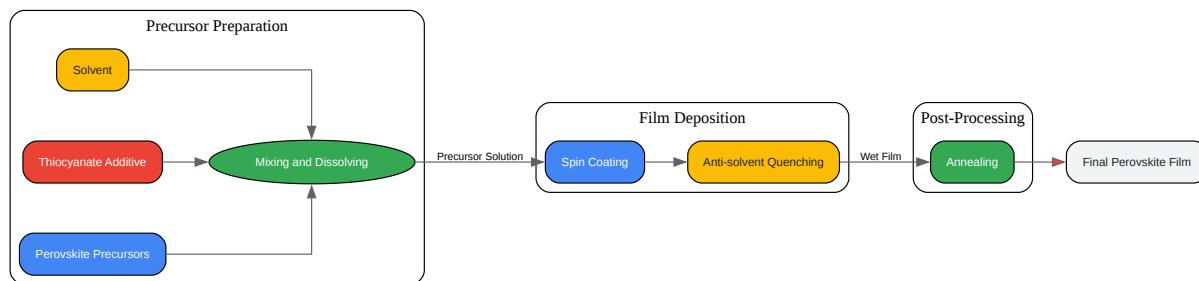
Experimental Protocols

Protocol 1: Incorporation of NH₄SCN into a One-Step Perovskite Precursor Solution

This protocol is based on the method for fabricating FAPbI₃ films with enhanced stability.[2]

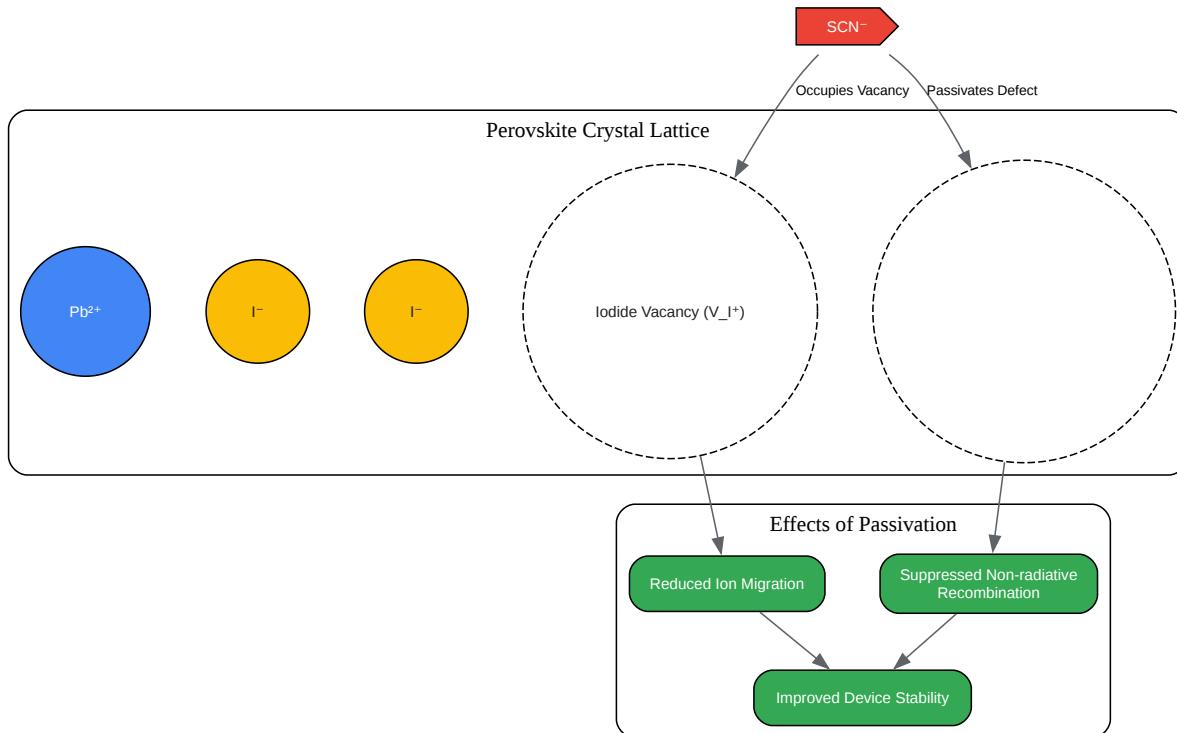
- Precursor Solution Preparation:
 - Dissolve formamidinium iodide (FAI) and lead(II) iodide (PbI₂) in a molar ratio of 1:1 in a co-solvent of dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) (e.g., 4:1 v/v).
 - Prepare a stock solution of ammonium thiocyanate (NH₄SCN) in the same co-solvent.
 - Add the desired molar percentage of the NH₄SCN stock solution to the perovskite precursor solution. For example, for a 30 mol% addition, add the corresponding volume of the NH₄SCN stock solution.

- Stir the final solution at room temperature for at least 2 hours before use.
- Film Deposition:
 - Clean the substrates (e.g., FTO/glass with a hole transport layer) sequentially with detergent, deionized water, acetone, and isopropanol in an ultrasonic bath.
 - Treat the substrates with UV-Ozone for 15 minutes before spin-coating.
 - Spin-coat the precursor solution onto the substrate. A typical two-step program might be 1000 rpm for 10 seconds followed by 5000 rpm for 30 seconds.
 - During the second step of spin-coating, dispense an anti-solvent (e.g., chlorobenzene) onto the spinning substrate.
- Annealing:
 - Anneal the substrate on a hotplate at a specified temperature (e.g., 150 °C) for a defined duration (e.g., 15 minutes) in a nitrogen-filled glovebox.


Protocol 2: Post-Treatment of Perovskite Films with Thiocyanate Salts

This protocol describes a surface passivation approach.

- Perovskite Film Fabrication:
 - Prepare the perovskite film according to your standard procedure (one-step or two-step deposition).
- Passivation Solution Preparation:
 - Prepare a dilute solution of a thiocyanate salt (e.g., 1 mg/mL of KSCN) in a suitable solvent like isopropanol (IPA).
- Surface Treatment:
 - Spin-coat the thiocyanate solution onto the prepared perovskite film at a moderate speed (e.g., 3000 rpm) for 30 seconds.


- Annealing:
 - Anneal the treated film at a moderate temperature (e.g., 100 °C) for a short duration (e.g., 5-10 minutes) to promote the interaction of the thiocyanate with the perovskite surface and remove any residual solvent.

Visualizations

[Click to download full resolution via product page](#)

Caption: Experimental workflow for thiocyanate passivation.

[Click to download full resolution via product page](#)

Caption: Mechanism of thiocyanate defect passivation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Researchers use thiocyanate ions to boost the efficiency of perovskite/organic solar cells | Perovskite-Info [perovskite-info.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. research.rug.nl [research.rug.nl]
- To cite this document: BenchChem. [Technical Support Center: Passivation of Defects in Perovskite Films Using Thiocyanate]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1260155#passivation-of-defects-in-perovskite-films-using-thiocyanate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com